Z-LEHD-fmk

Descripción general

Descripción

Z-LEHD-fmk es un compuesto sintético conocido por su papel como inhibidor irreversible y permeable a las células de la caspasa-9, una enzima involucrada en la vía de la apoptosis. Este compuesto es ampliamente utilizado en la investigación científica para estudiar la apoptosis y los procesos celulares relacionados .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

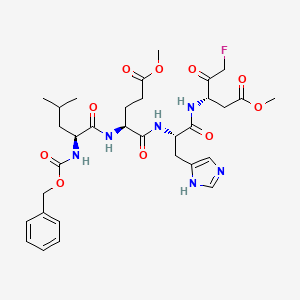

Z-LEHD-fmk se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. Los pasos clave implican el acoplamiento de una secuencia peptídica con un grupo de fluorometilcetona (fmk). La secuencia peptídica generalmente incluye leucina, ácido glutámico, histidina y ácido aspártico. El producto final se metila en O en la posición P1 del ácido aspártico para mejorar la estabilidad y la permeabilidad celular .

Métodos de Producción Industrial

La producción industrial de this compound implica técnicas de síntesis de péptidos a gran escala. El proceso incluye la síntesis de péptidos en fase sólida (SPPS) seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). El compuesto se liofiliza y se almacena como un polvo .

Análisis De Reacciones Químicas

Tipos de Reacciones

Z-LEHD-fmk principalmente experimenta reacciones de sustitución debido a la presencia del grupo de fluorometilcetona. También puede participar en reacciones de hidrólisis bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Generalmente involucran nucleófilos como aminas o tioles.

Reacciones de Hidrólisis: Ocurren en presencia de agua y condiciones ácidas o básicas suaves.

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados y fragmentos hidrolizados del compuesto original .

Aplicaciones Científicas De Investigación

Neuroprotection in Spinal Cord Injury

Study Overview:

A study investigated the neuroprotective effects of Z-LEHD-fmk in a rat model of spinal cord injury (SCI). The study was designed to assess how the inhibition of caspase-9 affects neuronal survival and functional recovery post-injury.

Methodology:

- Subjects: Fifty-four Wistar albino rats divided into three groups:

- Group 1: Sham-operated controls

- Group 2: Trauma-only controls

- Group 3: Trauma combined with this compound treatment (0.8 µM/kg)

- Injury Induction: Spinal cord injury was induced using a weight-drop technique.

- Assessment Methods: Evaluated through terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling staining and light/electron microscopy at 24 hours and 7 days post-injury.

Findings:

- At 24 hours post-injury, the mean apoptotic cell count in Group 2 was significantly higher than in Group 3 (90.25 ± 2.6 vs. 50.5 ± 1.9; p < 0.05).

- At 7 days post-injury, the corresponding counts were also significantly lower in the treated group (49 ± 2.1 vs. 17.7 ± 2.6; p < 0.05).

- This compound treatment resulted in protection of neurons, glia, myelin, axons, and intracellular organelles, indicating its potential for enhancing recovery after SCI .

Effects on Liver Injury

Study Overview:

Another study explored the impact of this compound on acute liver injury induced by carbon tetrachloride (CCl4). The aim was to understand how caspase-9 inhibition influences liver cell survival during acute damage.

Methodology:

- Subjects: Mice treated with CCl4 to induce liver injury.

- Treatment Groups: Mice were co-treated with this compound (3 mg/kg) alongside CCl4.

Findings:

- Co-treatment with this compound exacerbated hepatic necrosis and inflammation compared to CCl4 treatment alone.

- Serum alanine aminotransferase (ALT) levels increased significantly with this compound treatment, indicating aggravated liver damage.

- The study concluded that inhibition of caspase-9 might hinder protective autophagy mechanisms during acute liver injury .

Cancer Research Applications

Study Overview:

this compound has been investigated for its role in cancer cell apoptosis modulation, particularly concerning tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Methodology:

The research focused on human cancer cell lines exposed to TRAIL in the presence of this compound.

Findings:

- Some cancer cell lines were protected from TRAIL-induced apoptosis by this compound, suggesting that caspase-9 plays a significant role in mediating death signals in these cells.

- The study highlighted that while normal liver cells could be protected from TRAIL-induced apoptosis by this compound, certain cancer cells remained sensitive to TRAIL even with caspase inhibition .

Data Summary Table

Mecanismo De Acción

Z-LEHD-fmk ejerce sus efectos uniéndose irreversiblemente al sitio activo de la caspasa-9, inhibiendo así su actividad. Esta inhibición evita la escisión de sustratos posteriores involucrados en la vía de la apoptosis. La O-metilación del compuesto en la posición P1 mejora su estabilidad y permeabilidad celular, lo que le permite inhibir eficazmente la caspasa-9 dentro de las células .

Comparación Con Compuestos Similares

Compuestos Similares

Z-IETD-fmk: Un inhibidor de la caspasa-8.

Z-VAD-fmk: Un inhibidor pan-caspasa.

Z-FA-fmk: Un inhibidor de control sin un objetivo de caspasa específico

Unicidad

Z-LEHD-fmk es único debido a su selectividad para la caspasa-9 y su capacidad para proteger las células normales mientras permite la muerte de las células cancerosas. Esta inhibición selectiva lo convierte en una herramienta valiosa en la investigación de la apoptosis y las aplicaciones terapéuticas potenciales .

Actividad Biológica

Z-LEHD-fmk is a potent and irreversible inhibitor of caspase-9, a critical enzyme in the apoptosis pathway. This compound has garnered attention for its ability to selectively inhibit apoptosis in certain cell types while protecting normal cells, making it a valuable tool in cancer research and potential therapeutic applications.

Caspase-9 is an initiator caspase activated in response to apoptotic signals, particularly those involving the mitochondrial pathway. This compound binds irreversibly to caspase-9, preventing its activation and subsequent cleavage of downstream effector caspases such as caspase-3 and caspase-7. This inhibition alters the cellular response to apoptotic stimuli, particularly in the context of cancer therapy.

Key Findings from Research Studies

-

Protection of Normal Cells :

- In studies involving human liver cells, this compound demonstrated protective effects against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This suggests that this compound can selectively protect normal cells while allowing cancer cells to undergo apoptosis when exposed to TRAIL .

-

Effect on Cancer Cell Lines :

- In experiments with HCT116 (human colon cancer) and 293 (human embryonic kidney) cell lines, this compound inhibited TRAIL-mediated apoptosis effectively. The compound allowed for the preservation of cell viability in these sensitive cell lines while promoting cell death in other TRAIL-sensitive cancer lines .

- In Vivo Studies :

- Comparative Efficacy :

Data Table: Summary of Biological Activity

Case Study 1: Neuroprotection in Spinal Cord Injury

In a controlled study on adult male Wistar albino rats with induced spinal cord injury, this compound was administered intravenously at a dosage of 0.8 mM/kg. Results indicated a significant reduction in apoptotic cells and protection of neuronal structures observed through electron microscopy. The treated group exhibited enhanced recovery compared to controls, demonstrating the compound's potential for neuroprotective strategies .

Case Study 2: Cancer Cell Selectivity

In a comparative analysis involving multiple cancer cell lines (including SW480 and H460), this compound was shown to selectively inhibit apoptosis in normal cells while allowing certain cancer cells to undergo programmed cell death when exposed to TRAIL. This selectivity may enhance therapeutic windows for future clinical applications targeting malignancies without harming normal tissues .

Propiedades

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKBEPGVHOXSV-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.